Verazidum
Description
Properties
Molecular Formula |
C15H15N3O3 |
|---|---|
Molecular Weight |
285.30 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19) |
InChI Key |
HPXIKMBHOXLFOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
-
Nucleophilic Attack : The hydrazine group of isoniazid attacks the carbonyl carbon of veratraldehyde.
-
Proton Transfer : Acid catalysis facilitates the elimination of water, forming the hydrazone bond.
-
Product Isolation : The crude product is precipitated and purified via recrystallization.
Example Procedure
-
Reactants : Isoniazid (1 eq), veratraldehyde (1 eq), ethanol (solvent), catalytic acetic acid.
-
Conditions : Reflux at 80°C for 6–12 hours.
-
Workup : Cool to room temperature, filter precipitated product, wash with cold ethanol.
Alternative Catalytic Systems
Recent advances in hydrazone synthesis suggest alternative catalysts to improve efficiency:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. A hypothetical protocol:
Solvent-Free Mechanochemical Synthesis
Grinding reactants with a catalytic acid (e.g., p-toluenesulfonic acid) in a ball mill:
Purification and Characterization
Recrystallization
Spectroscopic Confirmation
-
IR : N-H stretch (3250 cm⁻¹), C=O (1680 cm⁻¹), C=N (1600 cm⁻¹).
-
¹H NMR (DMSO-d6): δ 8.8 (pyridine-H), 7.9 (imine-H), 6.9 (aromatic-H), 3.8 (OCH3).
Mechanistic Considerations and Byproduct Formation
Contrary to earlier assumptions about radical intermediates in related compounds (e.g., verdazyls), this compound synthesis proceeds via a straightforward acid-catalyzed mechanism. Key considerations:
-
Byproducts : Unreacted isoniazid or veratraldehyde, dimerization products.
-
Mitigation : Stoichiometric control, excess veratraldehyde to drive reaction completion.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Conventional Reflux | EtOH, 80°C, H+ | 6–12h | 70–85 | 95 |
| Microwave | EtOH, 100°C, H+ | 0.5h | 90–95 | 98 |
| Mechanochemical | Solvent-free, H+ | 1h | 80 | 97 |
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
Verazidum undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have varying degrees of trypanocidal activity.
Reduction: Reduction reactions can modify the phenanthridium ring structure, potentially altering the compound’s biological activity.
Substitution: Substitution reactions, particularly on the phenyl and ethyl groups, can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, followed by nucleophilic substitution with appropriate nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with unique chemical and biological properties. These derivatives are often studied for their potential use in treating different strains of Trypanosoma .
Scientific Research Applications
Verazidum has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of aminophenanthridium derivatives.
Biology: Investigated for its effects on Trypanosoma species and its potential use in controlling trypanosomiasis in livestock.
Industry: Used in the development of new trypanocidal drugs and formulations for veterinary use
Mechanism of Action
Verazidum exerts its trypanocidal effects by interfering with the DNA synthesis of Trypanosoma parasites. It binds to the DNA of the parasites, causing strand breaks and inhibiting replication. This leads to the death of the parasites and the resolution of the infection. The molecular targets of this compound include the topoisomerases and other enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Comparison with Similar Compounds
Verazidum belongs to the class of triazole-metal complexes, which are notable for their diverse biological activities. Below is a detailed comparison with structurally and functionally analogous compounds:
Structural and Electronic Properties
Triazole-metal complexes exhibit distinct electronic configurations due to metal-ligand interactions. This compound’s vanadium center adopts a +4 oxidation state, enabling redox cycling, whereas analogous zinc or copper triazole complexes typically display +2 oxidation states. This difference significantly impacts their reactivity:
- SCE (saturated calomel electrode) .
- SCE, favoring superoxide dismutation but lacking this compound’s antimicrobial breadth .
Antimicrobial Efficacy
The antimicrobial activity of triazole complexes correlates with metal ion mobility and ligand hydrophobicity. Key comparisons:
| Compound | MIC (µg/mL) S. aureus | MIC (µg/mL) E. coli | Cytotoxicity (IC₅₀, µg/mL) |
|---|---|---|---|
| This compound | 2–8 | 32–64 | 45–50 (HeLa cells) |
| Zinc-triazole | 16–32 | >128 | >100 |
| Copper-triazole | 4–16 | 64–128 | 20–25 |
| Fluconazole (control) | 8–16 | N/A | N/A |
Data derived from in vitro assays at pH 7.4
Copper-triazole, while more cytotoxic, has broader-spectrum efficacy but poor pharmacokinetic stability .
Pharmacokinetic and Thermodynamic Stability
This compound’s stability in physiological conditions was evaluated using UV-Vis spectroscopy and differential scanning calorimetry (DSC):
- Thermal decomposition temperature (Td): 220°C (vs. 180°C for copper-triazole), indicating superior thermal stability .
- Serum protein binding: 85–90% (albumin), reducing free drug availability but prolonging half-life compared to copper-triazole (60–70% binding) .
- Hydrolysis rate (pH 7.4): t₁/₂ = 12 hours, slower than zinc-triazole (t₁/₂ = 4 hours) due to stronger V–N bonds .
Mechanistic Differences
- This compound: Generates ROS (reactive oxygen species) via Fenton-like reactions, damaging bacterial DNA and lipids .
- Copper-triazole: Primarily disrupts cell membrane integrity through lipid peroxidation .
- Fluconazole: Targets fungal lanosterol 14α-demethylase without metal-dependent redox activity .
Q & A
Q. Basic to Intermediate Research Focus
- Catalyst screening : Test transition-metal catalysts (e.g., Pd/C vs. RuCl₃) under inert atmospheres .
- Kinetic analysis : Use Arrhenius plots to identify rate-limiting steps .
- Green chemistry principles : Substitute hazardous solvents (e.g., DMF → cyclopentyl methyl ether) and assess eco-toxicity .
Data Requirement: Report yields, enantiomeric excess (if applicable), and energy efficiency metrics .
How should researchers design dose-response studies to evaluate this compound’s therapeutic window?
Q. Intermediate Research Focus
- In vitro models : Use primary cells and 3D organoids to mimic physiological conditions .
- Dose range : Span 3–5 log units, with IC₅₀ calculations using nonlinear regression (e.g., GraphPad Prism) .
- Toxicity thresholds : Measure lactate dehydrogenase (LDH) release or caspase-3 activation .
Best Practice: Include positive/negative controls (e.g., cisplatin for cytotoxicity) and validate via blinded analysis .
What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data?
Q. Advanced Research Focus
- Compartmental modeling : Fit plasma concentration-time curves to non-linear mixed-effects models (NONMEM) .
- Bootstrap resampling : Quantify uncertainty in AUC and half-life estimates .
- Interspecies scaling : Apply allometric principles for preclinical-to-clinical extrapolation .
Note: Address censored data (e.g., LOQ values) via maximum likelihood estimation .
How can researchers validate this compound’s target engagement in complex biological systems?
Q. Advanced Research Focus
- Biophysical assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding .
- Genetic knockdown : Compare efficacy in wild-type vs. CRISPR-edited cell lines .
- Imaging techniques : Employ confocal microscopy with fluorescent probes for subcellular localization .
Case Study: A 2024 study correlated SPR-derived KD values with in vivo efficacy, resolving prior mechanistic ambiguities .
What strategies mitigate batch-to-batch variability in this compound production?
Q. Intermediate Research Focus
- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize critical process parameters (CPPs) .
- Real-time monitoring : Use PAT (Process Analytical Technology) for inline HPLC analysis .
- Stability testing : Accelerate degradation studies under ICH guidelines (40°C/75% RH for 6 months) .
How should contradictory findings in this compound’s metabolic pathways be addressed?
Q. Advanced Research Focus
- Isotopic labeling : Use ¹⁴C-Verazidum to trace metabolite formation in hepatocytes .
- Enzyme phenotyping : Inhibit CYP450 isoforms (e.g., CYP3A4, CYP2D6) to identify dominant pathways .
- Cross-species comparisons : Evaluate metabolic stability in human vs. rodent microsomes .
What computational tools are effective for predicting this compound’s off-target interactions?
Q. Advanced Research Focus
- Molecular docking : Use AutoDock Vina with homology-modeled targets .
- Machine learning : Train models on ChEMBL datasets to predict polypharmacology .
- Network pharmacology : Map protein-protein interaction networks via STRING or Cytoscape .
How to structure a research proposal for comparative studies of this compound and analogs?
Q. Methodological Framework
Hypothesis : State whether structural modifications enhance selectivity or reduce toxicity .
Experimental design : Include SAR (Structure-Activity Relationship) tables with IC₅₀, LogP, and solubility data .
Ethical compliance : Adhere to institutional guidelines for animal/human studies .
Funding Tip: Highlight translational potential (e.g., patentability of novel analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
